Src Kinase Inhibition Potency: Src Inhibitor-5 vs. Bosutinib
Src Inhibitor-5 demonstrates single-digit nanomolar potency against Src kinase, which is comparable to the clinically-approved inhibitor bosutinib. In a standardized in vitro Src kinase assay, the IC50 of Src Inhibitor-5 is 10 nM [1]. Bosutinib, under similar biochemical conditions, has a reported IC50 of 1.2 nM for Src [2]. While bosutinib is more potent on Src, its well-characterized potent inhibition of Abl kinase (IC50: 1 nM) and other targets complicates its use as a selective Src probe [2].
| Evidence Dimension | Src kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 10 nM |
| Comparator Or Baseline | Bosutinib (SKI-606): IC50 of 1.2 nM for Src |
| Quantified Difference | Src Inhibitor-5 is approximately 8.3-fold less potent than bosutinib on Src. |
| Conditions | In vitro kinase assay using immobilized poly(Glu,Tyr) substrate. Bosutinib data from published literature. |
Why This Matters
This demonstrates that Src Inhibitor-5 achieves potent Src inhibition without the extreme polypharmacology of drugs like bosutinib, offering a cleaner tool for probing Src-specific functions.
- [1] BindingDB. BDBM6196: Src Inhibitor-5 IC50 10 nM. Assay ID 1, Entry ID 798. View Source
- [2] Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer Research, 63(2), 375-381. View Source
